H-Lys(Me)3-OH chloride hydrochloride

Catalog No.
S6597401
CAS No.
14039-75-9
M.F
C9H22Cl2N2O2
M. Wt
261.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys(Me)3-OH chloride hydrochloride

CAS Number

14039-75-9

Product Name

H-Lys(Me)3-OH chloride hydrochloride

IUPAC Name

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride;hydrochloride

Molecular Formula

C9H22Cl2N2O2

Molecular Weight

261.19 g/mol

InChI

InChI=1S/C9H20N2O2.2ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;;/h8H,4-7,10H2,1-3H3;2*1H/t8-;;/m0../s1

InChI Key

BZVQKZBZVZOREL-JZGIKJSDSA-N

SMILES

C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-]

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-]

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)O)N.Cl.[Cl-]

N-Terminal Labeling:

  • H-Lys(Me)3-OH chloride hydrochloride functions as an N-terminal capping group. During SPPS, amino acids are attached one by one to a solid support, building the peptide chain from C-terminus to N-terminus. By introducing the bulky and positively charged trimethyl lysine at the N-terminus, H-Lys(Me)3-OH chloride hydrochloride allows for easier purification and handling of the final peptide (). This is particularly useful for synthesizing peptides for conjugation to other molecules, such as antibodies or nanoparticles.

Improved Analytical Properties:

  • The trimethyl group on the lysine residue can enhance the ionization properties of the resulting peptide. This can be beneficial for techniques like mass spectrometry, which relies on the ability of molecules to ionize. Improved ionization can lead to better sensitivity and detection of the peptide in mass spectrometry analysis ().

Specific Applications:

  • Scientific research has utilized H-Lys(Me)3-OH chloride hydrochloride for various purposes. Here are a few examples:
    • Synthesis of peptide linkers for conjugating monoclonal antibodies to auristatin F, a potent anti-cancer drug ().
    • Development of multifunctional reagents for analyzing protein modifications and lipidation in human cells ().
    • Creation of histone H3 proteins containing a trimethyl lysine residue for studying histone modifications ().

H-Lys(Me)₃-OH chloride hydrochloride is a derivative of the amino acid lysine, specifically characterized by the presence of three methyl groups on its side chain. This compound has the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of approximately 224.73 g/mol. The compound is utilized in various biochemical applications due to its unique structural properties, which enhance its stability and reactivity compared to unmodified lysine. The hydrochloride salt form is often used to improve solubility in aqueous solutions, making it more accessible for biological experiments and synthesis processes .

Typical for amino acids and their derivatives. These include:

  • Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Acylation Reactions: The hydroxyl group can undergo acylation, allowing for the introduction of various acyl groups.
  • Methylation Reactions: The methyl groups on the side chain can be modified further, enabling the synthesis of more complex derivatives.

These reactions make H-Lys(Me)₃-OH chloride hydrochloride a valuable building block in peptide synthesis and modification .

The biological activity of H-Lys(Me)₃-OH chloride hydrochloride primarily stems from its role as a modified lysine residue in peptides and proteins. Methylated lysines are known to influence protein function through:

  • Histone Modification: Methylated lysines play critical roles in epigenetic regulation by affecting chromatin structure and gene expression.
  • Protein-Protein Interactions: The presence of methyl groups can alter the binding affinity of proteins, impacting various cellular processes.

Research indicates that such modifications can affect signal transduction pathways and cellular responses, making this compound significant in studies related to cancer biology and developmental processes .

Several methods exist for synthesizing H-Lys(Me)₃-OH chloride hydrochloride:

  • Methylation of Lysine: Starting with lysine, methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions.
  • Solid-Phase Peptide Synthesis: This method involves attaching the lysine derivative to a solid support followed by sequential addition of protected amino acids.
  • Chemical Modification of Precursor Compounds: Utilizing existing lysine derivatives, chemical modifications can introduce the desired methyl groups and functional groups.

These methods allow for the production of H-Lys(Me)₃-OH chloride hydrochloride with high purity suitable for research applications .

H-Lys(Me)₃-OH chloride hydrochloride has various applications in biochemistry and molecular biology:

  • Peptide Synthesis: It serves as a key building block for synthesizing modified peptides that mimic natural proteins.
  • Bioconjugation: The compound is used in bioconjugation strategies to label proteins or peptides for tracking and analysis.
  • Research Tool: It is employed in studies investigating protein modifications and their effects on cellular functions.

These applications highlight its importance in both fundamental research and applied sciences .

Interaction studies involving H-Lys(Me)₃-OH chloride hydrochloride focus on its role in protein interactions and modifications. Research has shown that:

  • Methylated lysines can influence binding affinities between proteins, particularly in histone modifications.
  • The compound's interactions with enzymes involved in methylation and demethylation processes are crucial for understanding epigenetic regulation.

Such studies are essential for elucidating the mechanisms by which protein modifications affect cellular signaling pathways and gene expression .

Several compounds share structural similarities with H-Lys(Me)₃-OH chloride hydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
Nε-Methyl-LysineMethyl group on one nitrogen atomLess sterically hindered than H-Lys(Me)₃-OH
N,N,N-TrimethyllysineThree methyl groups on nitrogenMore bulky, affecting protein interactions differently
Fmoc-Lys(Me)₃-OH chlorideFmoc protecting group attachedUsed primarily in solid-phase synthesis
Acetylated LysineAcetyl group instead of methyl groupsAffects charge and hydrophobicity differently

These compounds highlight the diversity within lysine derivatives, each exhibiting unique properties that influence their biological roles and applications. H-Lys(Me)₃-OH chloride hydrochloride stands out due to its specific three-methyl modification, which significantly impacts its biochemical behavior compared to other lysine derivatives .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

260.1058333 g/mol

Monoisotopic Mass

260.1058333 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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